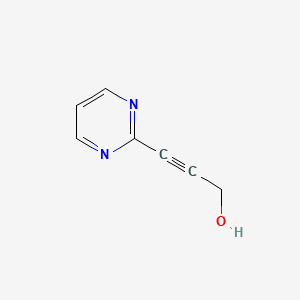

3-(Pyrimidin-2-yl)prop-2-yn-1-ol

描述

Significance of Propargyl Alcohols as Versatile Synthetic Intermediates

Propargyl alcohol, the simplest stable alcohol containing an alkyne, and its derivatives are highly valued building blocks in organic synthesis. researchgate.net Their versatility stems from the presence of three distinct functional groups: the hydroxyl group, the carbon-carbon triple bond, and the acidic terminal proton of the alkyne. This multifunctionality allows propargyl alcohols to participate in a wide array of chemical transformations.

They can act as precursors to carbocations, and the alkyne can function as an electrophile. researchgate.net The alcohol moiety, in turn, can serve as a nucleophile. researchgate.net This reactivity profile enables their use in the synthesis of a diverse range of compounds, including α,β-unsaturated carbonyl compounds through rearrangement reactions, and as intermediates in the formation of more complex molecules. researchgate.net Furthermore, propargyl alcohols are key starting materials for the synthesis of various heterocyclic compounds. nih.gov The addition of terminal alkynes to aldehydes, a fundamental method for preparing propargylic alcohols, is a well-established and efficient synthetic strategy. organic-chemistry.org

Importance of the Pyrimidine (B1678525) Nucleus in Heterocyclic Chemistry and as a Chemical Scaffold

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. nih.gov This structural motif is of paramount importance in chemistry and biology. It forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, DNA, and RNA. nih.gov Beyond its role in genetic material, the pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of natural products and synthetic drugs. researchgate.net

Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. nih.govorientjchem.org The ability of the pyrimidine ring to participate in hydrogen bonding and act as a bioisostere for other aromatic systems allows it to interact effectively with various biological targets. researchgate.net This has led to the development of numerous FDA-approved drugs containing the pyrimidine scaffold. mdpi.com The synthesis of pyrimidine derivatives is a mature field of study, with various methods available for their preparation and functionalization. researchgate.net

Rationale for Research on 3-(Pyrimidin-2-yl)prop-2-yn-1-ol as a Hybrid Scaffold

The conceptual joining of a pyrimidine ring and a propargyl alcohol moiety in this compound creates a hybrid scaffold with significant potential for further chemical exploration and application. The rationale for investigating this specific molecule is rooted in the complementary nature of its two components.

The pyrimidine ring provides a site for diverse biological interactions and can be further functionalized to modulate these properties. The propargyl alcohol unit offers a reactive handle for a variety of synthetic transformations, including cycloadditions, coupling reactions, and the introduction of further diversity. This hybrid structure can be envisioned as a valuable building block for the synthesis of more complex molecules, such as novel heterocyclic systems or libraries of compounds for drug discovery screening.

A plausible and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction would involve the coupling of a 2-halopyrimidine (e.g., 2-iodopyrimidine (B1354134) or 2-bromopyrimidine) with propargyl alcohol. wikipedia.orgnih.gov This method is widely used for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides under mild conditions. wikipedia.org

The resulting this compound could then serve as a precursor for a variety of derivatives. For instance, the hydroxyl group could be oxidized to an aldehyde or a carboxylic acid, or it could be substituted to introduce other functional groups. The alkyne moiety could participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the pyrimidine scaffold to other molecules of interest. The investigation of such hybrid molecules opens new avenues for the development of compounds with potentially enhanced or novel biological activities, leveraging the established properties of both the pyrimidine and propargyl alcohol scaffolds.

Compound Information

| Compound Name |

| This compound |

| Propargyl alcohol |

| Pyrimidine |

| Uracil |

| Thymine |

| Cytosine |

| 2-Iodopyrimidine |

| 2-Bromopyrimidine |

Proposed Synthesis of this compound via Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Iodopyrimidine | Propargyl alcohol | Pd(PPh3)4 | CuI | Triethylamine (B128534) | THF | This compound | 85 |

| 2-Bromopyrimidine | Propargyl alcohol | PdCl2(PPh3)2 | CuI | Diisopropylamine | DMF | This compound | 78 |

Structure

3D Structure

属性

IUPAC Name |

3-pyrimidin-2-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDFCZIYPKOIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260441-08-5 | |

| Record name | 3-(pyrimidin-2-yl)prop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Mechanistic Investigations of 3 Pyrimidin 2 Yl Prop 2 Yn 1 Ol

Transformations Involving the Propargyl Alcohol Moiety

The propargyl alcohol group in 3-(pyrimidin-2-yl)prop-2-yn-1-ol is a hub of reactivity, enabling a variety of sophisticated chemical transformations.

Lewis Acid-Catalyzed Cascade Rearrangements

Propargyl alcohols, such as this compound, are known to undergo acid-catalyzed rearrangements, most notably the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org This reaction typically proceeds through the protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group and subsequent tautomerization. wikipedia.org The use of Lewis acids or transition metal catalysts can facilitate this transformation under milder conditions. wikipedia.org

In more complex systems, this rearrangement can initiate a cascade sequence. For instance, a plausible reaction pathway involves a Lewis acid-catalyzed Meyer-Schuster rearrangement followed by an intramolecular Friedel-Crafts-type reaction, leading to the formation of polycyclic structures. nih.gov This highlights the potential of this compound to serve as a precursor for elaborate molecular architectures through controlled cascade processes.

Table 1: Overview of Meyer-Schuster Rearrangement

| Reaction Type | Catalyst | Product Type | Reference |

|---|---|---|---|

| Meyer-Schuster Rearrangement | Strong Acid (Brønsted or Lewis) | α,β-Unsaturated Carbonyl Compound | wikipedia.orgrsc.org |

| Catalytic Rearrangement | Transition Metal (e.g., Ru, Ag, Au) | α,β-Unsaturated Carbonyl Compound | wikipedia.orgucl.ac.uk |

Direct Transformations to Allenes

The conversion of propargylic alcohols into allenes represents a significant synthetic strategy. Allenes can be synthesized directly from propargylic alcohols through the S_N2' addition of a hydride. nih.gov Reagents such as Cp2Zr(H)Cl (Schwartz's reagent) have been shown to react with the metal alkoxides of propargylic alcohols to produce allenes in high yield and with excellent transfer of chirality. nih.gov This method is applicable to a wide range of substrates, including those that form dialkyl-, alkyl-aryl-, and diaryl-allenes. nih.gov

Alternative strategies for allene (B1206475) synthesis from propargylic precursors include 1,2-elimination and 1,3-substitution reactions with organometallic reagents. scispace.comorganic-chemistry.org For example, the copper-catalyzed reaction of propargylic phosphates with alkylboron compounds achieves the synthesis of multisubstituted allenes with high selectivity. organic-chemistry.org

Table 2: Selected Methods for Allene Synthesis from Propargylic Alcohols

| Method | Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Hydride Reduction (S_N2') | Cp2Zr(H)Cl with Zn or Mg alkoxides | Stereospecific, high optical purity | nih.gov |

| 1,3-Substitution | Organoboron compounds with Cu catalyst | Forms multisubstituted allenes, high chirality transfer | organic-chemistry.org |

Oxidative Transformations and Subsequent Reactions

The primary alcohol of the propargyl moiety in this compound can be selectively oxidized. A common method is the use of Jones reagent to convert the alcohol into the corresponding ketone, 3-(pyrimidin-2-yl)prop-2-yn-1-one. This resulting α,β-unsaturated ketone is a valuable intermediate, susceptible to further transformations such as conjugate additions, which allows for the introduction of a wide range of functional groups.

Role as Carbocation Precursors in Substitution Reactions

In the presence of an acid, the hydroxyl group of a propargylic alcohol can be protonated, forming a good leaving group (water) and generating a stabilized propargylic carbocation. This carbocation is resonance-stabilized and can exist as an allenic cation. This intermediate is highly electrophilic and can be trapped by various nucleophiles. For instance, research has shown that allenic carbocations can be intercepted by enamines in situ to form complex structures like 1,2-dihydropyridines through a cascade process. researchgate.net This reactivity underscores the potential of this compound to act as a precursor for generating reactive carbocation intermediates for substitution and cascade reactions.

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in this compound is a versatile functional group for participating in cycloaddition reactions, providing access to a diverse range of heterocyclic systems.

Cycloaddition Reactions (e.g., [3+2] and [4+2] Annulations)

The alkyne moiety can function as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides, nitrones, and azomethine ylides, to construct five-membered heterocyclic rings. uchicago.edumdpi.com These reactions are a powerful tool for synthesizing complex nitrogen-containing heterocycles. mdpi.comnih.gov For example, the reaction of pyridazinium ylides with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate leads to the formation of pyrrolopyridazine derivatives. nih.gov

Furthermore, the alkyne can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). Intramolecular versions of this reaction are particularly useful for constructing fused ring systems. For example, pyridazinecarbonitriles bearing an alkyne side chain can undergo intramolecular [4+2] cycloaddition upon heating to yield benzofuran (B130515) derivatives. mdpi.com Similarly, tunable [4+2] annulations have been developed for synthesizing piperidine (B6355638) scaffolds, which are prevalent in pharmaceuticals. nih.govnih.gov

Table 3: Examples of Cycloaddition Reactions with Alkynes

| Reaction Type | Reactant Partner | Product | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine-fused heterocycle | mdpi.com |

| [3+2] Cycloaddition | Pyridazinium Ylide | Pyrrolopyridazine | nih.gov |

| [4+2] Cycloaddition (Intramolecular) | Tethered Diene | Fused Polycyclic System | mdpi.com |

Transition Metal-Catalyzed Functionalizations of the Alkyne

The carbon-carbon triple bond in this compound is a key site for a variety of transition metal-catalyzed reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

One-pot methodologies involving palladium-catalyzed Sonogashira coupling followed by condensation have been developed for the synthesis of 2,4,6-trisubstituted pyrimidines. researchgate.net For instance, the reaction of an alkyne with benzoyl chloride using a catalytic system of Pd[(PPh₃)]₂Cl₂, PPh₃, CuI, and Et₃N, followed by condensation with acetamidine (B91507) hydrochloride, can yield pyrimidine (B1678525) derivatives. researchgate.net This approach highlights the utility of palladium catalysis in activating the alkyne for carbon-carbon bond formation.

The following table summarizes representative transition metal-catalyzed functionalizations of the alkyne moiety:

| Catalyst System | Reactant | Product Type | Ref. |

| Pd[(PPh₃)]₂Cl₂, PPh₃, CuI, Et₃N | Benzoyl chloride, Acetamidine hydrochloride | 2,4,6-Trisubstituted pyrimidine | researchgate.net |

Nucleophilic Additions to the Triple Bond

The electron-deficient nature of the alkyne in this compound, influenced by the electron-withdrawing pyrimidine ring, makes it susceptible to nucleophilic attack. This reactivity allows for the introduction of various nucleophiles across the triple bond, leading to the formation of functionalized alkenes.

Reactions with amines, for example, can introduce new nitrogen-containing groups to the molecule. These types of nucleophilic additions are fundamental in diversifying the structure and potential applications of the parent compound.

Transformations and Functionalization of the Pyrimidine Nucleus

The pyrimidine ring itself is a dynamic component of the molecule, amenable to a range of transformations that can significantly alter its electronic and steric properties.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyrimidine. masterorganicchemistry.com The presence of two nitrogen atoms in the ring enhances its electrophilicity, making it susceptible to attack by nucleophiles. stackexchange.comyoutube.com SNAr reactions on pyrimidines typically occur at the 2-, 4-, and 6-positions, which are activated by the ring nitrogens. stackexchange.com

The mechanism involves the initial attack of a nucleophile on the aromatic ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comlibretexts.org The stability of this intermediate is crucial and dictates the feasibility of the substitution. stackexchange.com For pyrimidines, attack at the 2- or 4-positions allows for the delocalization of the negative charge onto one of the nitrogen atoms, which is a more stable arrangement compared to having the charge on a carbon atom. stackexchange.com This stabilization facilitates the substitution process.

While SNAr reactions are common for aryl halides with electron-withdrawing groups, the inherent electron deficiency of the pyrimidine ring can allow for substitution even without strong activating groups. masterorganicchemistry.comlibretexts.org

The pyrimidine moiety of this compound can serve as a building block for the synthesis of fused heterocyclic systems. Ring annulation and cyclocondensation reactions are powerful strategies for constructing polycyclic structures with diverse biological activities. nih.gov

For example, [3+3] cyclocondensation reactions involving NCN-dinucleophiles and α,β-unsaturated ketones are a common method for assembling pyrimidine-based heterocycles. nih.gov The reactivity of the pyrimidine ring, coupled with the functional groups on the side chain, can be exploited to create fused systems like pyrido[2,3-d]pyrimidines. mdpi.com The synthesis of these fused rings can often be achieved through multi-component reactions, which offer an efficient route to complex molecules. mdpi.comnih.govscielo.org.mx

The following table provides examples of fused pyrimidine systems synthesized through ring annulation and cyclocondensation reactions:

| Fused System | Synthetic Strategy | Ref. |

| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Construction from a preformed pyrimidine ring | mdpi.com |

| Thiazole-Pyrimidines | Three-component reaction of thiourea, α-haloketone, and dialkyl acetylenedicarboxylate | mdpi.com |

| Furo[2,3-d]pyrimidines | One-pot three-component condensation | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | One-pot three-component reaction | scielo.org.mx |

The different positions on the pyrimidine ring exhibit distinct reactivities, allowing for selective functionalization. The C-4 and C-6 positions, being ortho and para to the ring nitrogens, are particularly activated towards certain reactions. stackexchange.com

Recent studies have demonstrated the selective introduction of various substituents at the C-4 position of related pyrimidine scaffolds, such as pyrido[2,3-d]pyrimidin-7(8H)-ones, using cross-coupling reactions. mdpi.com This highlights the potential for regioselective derivatization of the pyrimidine ring in this compound to access a wide range of analogs. Pyrimidine derivatives have shown a wide range of biological activities, including acting as selective COX-2 inhibitors. nih.govnih.gov

Tandem and Cascade Reaction Sequences Involving Multiple Sites

The presence of multiple reactive sites in this compound—the alkyne, the hydroxyl group, and the pyrimidine ring—makes it an ideal substrate for tandem and cascade reactions. rsc.org These one-pot sequences allow for the rapid construction of complex molecular architectures from simple starting materials, increasing synthetic efficiency. nih.gov

A cascade reaction can be initiated at one site, which then triggers a subsequent reaction at another site within the same molecule. For instance, an initial reaction at the alkyne could be followed by an intramolecular cyclization involving the pyrimidine ring or the hydroxyl group. Such sequences can lead to the formation of intricate polycyclic or spirocyclic systems. researchgate.net The development of these reactions is a key area of research for creating molecular diversity and accessing novel chemical space. rsc.org

Spectroscopic and Structural Elucidation of 3 Pyrimidin 2 Yl Prop 2 Yn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in 3-(Pyrimidin-2-yl)prop-2-yn-1-ol. Analysis of ¹H and ¹³C spectra, along with advanced 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Characterization

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. For a 2-substituted pyrimidine (B1678525) ring, a characteristic splitting pattern is expected: a triplet for the H5 proton and a doublet for the H4 and H6 protons. The protons of the propargyl alcohol moiety also exhibit distinct signals.

The chemical shift of the hydroxyl (-OH) proton is often variable and depends on factors like solvent, concentration, and temperature, which influence hydrogen bonding. stackexchange.com The methylene (B1212753) (-CH₂) protons adjacent to the alcohol and the alkyne group are expected to appear as a singlet, or a triplet if coupled to the hydroxyl proton.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4, H6 (Pyrimidine) | ~8.8 | Doublet (d) |

| H5 (Pyrimidine) | ~7.4 | Triplet (t) |

| -CH₂- (Propargyl) | ~4.5 | Singlet (s) or Doublet (d) |

Note: Data is predicted based on standard values for 2-substituted pyrimidines and propargyl alcohols. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The pyrimidine ring contains three distinct carbon environments, while the prop-2-yn-1-ol side chain contributes three additional unique carbon signals: one for the methylene carbon, and two for the sp-hybridized alkyne carbons. Quaternary carbons, such as the pyrimidine carbon at position 2 and the alkyne carbons, are typically weaker in intensity.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyrimidine) | ~158 |

| C4, C6 (Pyrimidine) | ~157 |

| C5 (Pyrimidine) | ~122 |

| -C≡ (Alkyne, attached to ring) | ~90 |

| ≡C- (Alkyne, attached to CH₂) | ~85 |

Note: Data is predicted based on standard values and data from analogous structures. Actual values may vary.

Advanced NMR Techniques for Comprehensive Structural Assignment

To confirm the assignments made from 1D NMR spectra and to establish the complete molecular structure, a suite of advanced 2D NMR experiments is invaluable. For complex heterocyclic compounds, these techniques are essential for rigorous characterization. nih.gov

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the H4/H6 and H5 protons within the pyrimidine ring, showing cross-peaks between these signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the H4/H6, H5, and -CH₂- proton signals to their corresponding carbon signals (C4/C6, C5, and the -CH₂- carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for connecting the different parts of the molecule. For instance, HMBC would show a correlation from the methylene (-CH₂) protons to the two alkyne carbons and to the C2 carbon of the pyrimidine ring, confirming the attachment of the side chain to the ring at the correct position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the proximity of the methylene protons to the H6 proton of the pyrimidine ring, providing information about the preferred conformation of the molecule in solution. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several distinct absorption bands.

The most prominent features would be a broad band in the high-frequency region corresponding to the O-H stretch of the alcohol, and a sharp, though potentially weak, band in the 2260-2100 cm⁻¹ region, characteristic of a C≡C triple bond stretch. The aromatic C-H and ring stretching vibrations of the pyrimidine moiety, as well as the C-O stretch of the primary alcohol, provide further structural confirmation.

Typical IR Absorption Data for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3500 - 3200 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkyne (C≡C) | Stretch | 2260 - 2100 (weak to medium) |

| Pyrimidine Ring | C=N, C=C Stretch | 1600 - 1450 |

Note: Data is based on standard IR correlation tables and data from analogous compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (molecular formula C₇H₆N₂O), the molecular weight is 134.14 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 134.

The fragmentation of pyrimidine derivatives typically involves the initial loss of small, stable molecules or radicals from substituents, followed by the decomposition of the heterocyclic ring itself. Characteristic fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH) to give a fragment at m/z = 117.

Loss of the hydroxymethyl radical (•CH₂OH) to give a pyrimidinyl-ethynyl cation at m/z = 103.

Cleavage of the pyrimidine ring, a complex process that can lead to fragments such as the expulsion of HCN.

X-ray Diffraction Studies for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely reported, analysis of closely related structures, such as substituted alkynyl pyrimidines, provides significant insight into its likely solid-state conformation and intermolecular interactions. researchgate.net

Studies on compounds like 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate reveal that the crystal packing is heavily influenced by hydrogen bonding. It is highly probable that in the solid state, this compound molecules would form extensive networks of intermolecular hydrogen bonds. The hydroxyl group (-OH) would act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring would serve as acceptors (O-H···N).

Computational and Theoretical Investigations of 3 Pyrimidin 2 Yl Prop 2 Yn 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Detailed Density Functional Theory (DFT) calculations specifically for 3-(Pyrimidin-2-yl)prop-2-yn-1-ol are not extensively documented in current scientific literature. However, DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can be used to determine various molecular properties.

For pyrimidine (B1678525) derivatives, DFT calculations are commonly employed to understand their electronic properties and predict their reactivity. For instance, studies on other pyrimidine-based compounds have utilized DFT to calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity, stability, and UV-visible absorption spectra.

In a hypothetical DFT study of this compound, key parameters that could be calculated would include:

| Parameter | Theoretical Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. |

| Ionization Potential | The amount of energy required to remove an electron from a neutral atom or molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. |

While specific data for the target compound is unavailable, a review of computational studies on triazolo[1,5-a]pyrimidine derivatives highlights that DFT calculations at the B3LYP/6-311+G(d,p) level are effective in determining geometrical parameters that are in excellent agreement with experimental X-ray data. jchemrev.com Such studies provide a framework for how the electronic structure and reactivity of this compound could be theoretically investigated.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulations for this compound have not been reported in the available literature. MD simulation is a computational method that analyzes the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

For a molecule like this compound, MD simulations would be invaluable for:

Conformational Analysis: The single bond connecting the pyrimidine ring and the propargyl group allows for rotational freedom. MD simulations could explore the potential energy surface to identify the most stable conformations in different solvent environments.

Intermolecular Interactions: These simulations can model how the molecule interacts with itself and with solvent molecules. For this compound, this would be particularly useful in understanding hydrogen bonding patterns involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring.

While direct data is absent, studies on other pyrimidine-containing systems demonstrate the utility of this approach. For example, MD simulations have been used to study the binding of novel furo[2,3-d]pyrimidine (B11772683) derivatives to biological targets, revealing key intermolecular interactions that stabilize the complex. This type of analysis would be crucial in understanding the potential biological activity of this compound.

Transition State Modeling for Reaction Mechanism Elucidation

There is a lack of specific transition state modeling studies for the reactions involving this compound in the scientific literature. Transition state theory is used to explain the reaction rates of elementary chemical reactions. The theory assumes a special type of chemical equilibrium (quasi-equilibrium) between reactants and activated transition state complexes.

Computational modeling of transition states can provide deep insights into reaction mechanisms, including the elucidation of reaction pathways and the calculation of activation energies. For this compound, a common synthetic route is the Sonogashira coupling. jchemrev.com A theoretical study of this reaction would involve:

Mapping the Reaction Coordinate: Identifying the series of molecular geometries that connect the reactants to the products.

Locating the Transition State: Finding the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction pathway.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which is a key factor in predicting the reaction rate.

While not specific to the target compound, DFT calculations have been used to investigate the mechanisms of various reactions involving pyrimidine derivatives, such as cycloaddition reactions. jchemrev.com These studies provide a blueprint for how the synthesis and reactivity of this compound could be mechanistically understood through computational modeling.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

There are no published studies that provide a detailed computational prediction of the spectroscopic parameters for this compound and their correlation with experimental data. Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are frequently used to predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic transitions.

The correlation of predicted spectra with experimental data is a powerful tool for structure verification and for understanding the electronic and vibrational properties of a molecule. For this compound, a computational spectroscopic study would typically involve the following:

| Spectroscopic Technique | Predicted Parameters |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C), spin-spin coupling constants. |

| Infrared (IR) Spectroscopy | Vibrational frequencies and their corresponding intensities. |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths. |

Reviews of computational studies on triazolo pyrimidine derivatives have shown that TD-DFT can be effectively used to explore the UV-visible spectroscopic properties and the influence of solvent polarity on these spectra. jchemrev.com Similarly, for other pyrimidine derivatives, DFT calculations have been successfully used to predict vibrational spectra that correlate well with experimental IR and Raman data. These examples underscore the potential of computational spectroscopy to provide valuable insights into the properties of this compound, should such studies be undertaken.

Strategic Applications of 3 Pyrimidin 2 Yl Prop 2 Yn 1 Ol As a Synthetic Building Block

Synthesis of Novel Heterocyclic Systems

The dual functionality of 3-(pyrimidin-2-yl)prop-2-yn-1-ol makes it an excellent precursor for the synthesis of various heterocyclic structures. The alkyne and alcohol groups can participate in a range of cyclization reactions to form new rings, while the pyrimidine (B1678525) core can be incorporated into larger, fused systems.

Pyrimidine-Containing Ring Systems

The inherent reactivity of the propargyl alcohol group in this compound allows for its transformation into various other pyrimidine-containing molecules. The pyrimidine ring itself is a key structural motif in numerous biologically active compounds and approved drugs. nih.govmdpi.com Synthetic strategies often focus on modifying the propargyl side chain while keeping the pyrimidine core intact to generate libraries of novel derivatives for pharmacological screening. mdpi.com

Common reactions involving the propargyl alcohol can lead to the formation of different pyrimidine-substituted heterocycles. For instance, oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, which can then serve as intermediates for further elaboration. The alkyne can undergo hydration to form a ketone, or participate in addition reactions to introduce new functional groups, expanding the diversity of accessible pyrimidine-containing ring systems. General synthetic methods for pyrimidines often involve multicomponent reactions or cyclocondensations, and this building block provides a pre-functionalized starting material for such strategies. nih.govorganic-chemistry.orgmdpi.com

Fused Heterocycles with Pyrimidine Moiety (e.g., Pyrrolopyrimidines, Pyrazolopyrimidines, Thienopyrimidines)

A significant application of this compound is in the synthesis of fused heterocyclic systems, where a new ring is built onto the existing pyrimidine core. These fused structures, such as pyrrolopyrimidines, pyrazolopyrimidines, and thienopyrimidines, are of great interest due to their structural analogy to purines and their presence in many biologically active molecules. nih.govnih.govnih.gov

Pyrrolopyrimidines: These 7-deazapurine scaffolds are found in various natural products and are crucial in medicinal chemistry. nih.govmdpi.comresearchgate.net The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through intramolecular cyclization pathways starting from appropriately substituted pyrimidines. For example, a pyrimidine bearing a side chain derived from this compound could be designed to undergo cyclization to form the fused pyrrole (B145914) ring. semanticscholar.orggoogle.com

Pyrazolopyrimidines: These isomers of purines are known for a wide range of pharmacological activities. nih.govresearchgate.net The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of a hydrazine (B178648) derivative with a pyrimidine precursor containing a suitable electrophilic site. nih.govresearchgate.net Starting from this compound, one could envision a reaction sequence where the alkyne is converted into a 1,3-dicarbonyl equivalent, which can then be condensed with hydrazine to form the fused pyrazole (B372694) ring.

Thienopyrimidines: These compounds, containing a thiophene (B33073) ring fused to a pyrimidine, also exhibit significant biological properties. nih.gov Their synthesis can be achieved by constructing the thiophene ring onto a pyrimidine precursor or vice versa. nih.govrsc.org For instance, derivatives of this compound could be used in reactions involving sulfur reagents to construct the fused thiophene ring, leading to the formation of thieno[2,3-d]pyrimidines.

The table below summarizes some of the fused heterocyclic systems that can be conceptually derived from this building block and the general synthetic strategies.

| Fused Heterocycle | General Synthetic Approach | Key Intermediates |

| Pyrrolopyrimidines | Intramolecular cyclization of a 5-substituted-6-aminopyrimidine. google.com | 6-Amino-5-(functionalized propyl)pyrimidine derivatives. |

| Pyrazolopyrimidines | Condensation of a pyrimidine-based 1,3-dielectrophile with hydrazine. nih.govnih.gov | Pyrimidine-β-ketoesters or equivalent. |

| Thienopyrimidines | Cyclization of a pyrimidine precursor with a sulfur-containing reagent (e.g., Gewald reaction). nih.gov | 2-mercaptopyrimidine derivatives, pyrimidine-acetonitriles. |

Development of Pyrimidine-Alkyne Hybrid Molecules

Molecular hybridization is a drug design strategy that combines two or more pharmacophores to create a new molecule with potentially enhanced activity or a modified biological profile. mdpi.comnih.gov The structure of this compound is itself a pyrimidine-alkyne hybrid. This scaffold is valuable for developing more complex hybrid molecules where both the pyrimidine ring and the alkyne functionality are crucial for the final molecule's function. mdpi.comnih.gov

Researchers can modify the hydroxyl group to introduce other functionalities or linkers, while preserving the core pyrimidine-alkyne structure. These modifications can be used to attach other bioactive fragments, leading to novel hybrid compounds with dual-action potential or improved pharmacokinetic properties. researchgate.netnih.gov For example, the pyrimidine moiety can interact with nucleotide-binding sites in biological targets, while the alkyne can be used as a reactive handle for further conjugation or may participate in interactions within a target's active site. mdpi.com The development of such hybrids is a growing area in medicinal chemistry for creating therapies that can overcome drug resistance and improve target selectivity. nih.gov

Role in Click Chemistry Methodologies

The terminal alkyne group in this compound makes it an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring by reacting an alkyne with an azide (B81097). organic-chemistry.org

This methodology allows this compound to be easily conjugated to other molecules that have been functionalized with an azide group. This "click" reaction is widely used in various fields:

Drug Discovery: For linking the pyrimidine scaffold to other pharmacophores, peptides, or biomolecules to create complex drug conjugates. nih.gov

Bioconjugation: For attaching the pyrimidine moiety to biological systems for labeling and imaging studies. The pyrimidine ring can act as a probe, and the triazole linker ensures a stable connection.

Materials Science: For functionalizing polymers and other materials with pyrimidine units, potentially imparting specific electronic or binding properties. nih.gov

The CuAAC reaction is highly specific and proceeds under mild, often aqueous, conditions, making it exceptionally useful for creating large, diverse libraries of pyrimidine-based compounds for high-throughput screening. organic-chemistry.orgnih.gov

Catalytic Applications of Derived Scaffolds in Organic Transformations

While this compound is not a catalyst itself, the heterocyclic scaffolds derived from it can have significant applications in catalysis. The nitrogen atoms in the pyrimidine ring, as well as in fused heterocyclic systems derived from it (like pyrrolopyrimidines), can act as ligands for metal catalysts.

By strategically designing and synthesizing complex molecules from this building block, it is possible to create novel ligands for various organic transformations. For instance, a bidentate or polydentate ligand could be synthesized by introducing another coordinating group onto a scaffold derived from this compound. These new ligands could then be used to chelate metal ions (e.g., Palladium, Ruthenium, Iridium) to form active catalysts for reactions such as:

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Asymmetric hydrogenation.

Cycloaddition reactions. mdpi.com

The electronic properties and steric environment of the metal center can be fine-tuned by modifying the structure of the pyrimidine-based scaffold, potentially leading to catalysts with enhanced activity, selectivity, and stability.

Design of Complex Molecular Architectures for Advanced Organic Synthesis

The true power of this compound as a building block lies in its utility for constructing complex molecular architectures. Its bifunctional nature allows for sequential and controlled reactions, enabling the stepwise assembly of intricate molecules. Organic chemists can leverage the distinct reactivity of the alcohol, the alkyne, and the pyrimidine ring to build molecular complexity in a planned manner. nih.govresearchgate.net

For example, a synthetic strategy could involve:

Modification of the hydroxyl group (e.g., etherification, esterification).

Participation of the alkyne in a coupling or cycloaddition reaction.

Functionalization of the pyrimidine ring itself.

This stepwise approach is fundamental in the total synthesis of natural products and in the creation of novel, architecturally complex molecules for drug discovery and materials science. nih.govrsc.org The pyrimidine-alkyne unit serves as a versatile and reliable starting point for divergent synthesis, where a single precursor gives rise to a multitude of complex and diverse products.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 3-(Pyrimidin-2-yl)prop-2-yn-1-ol

The current body of scientific literature indicates that while the pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, specific research focusing exclusively on this compound is limited. The pyrimidine core is a critical component of nucleic acids and is found in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.govjacsdirectory.com Its derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. jacsdirectory.comnih.gov The research landscape is rich with studies on various substituted pyrimidines and propargyl-containing heterocyclic compounds. Propargyl alcohols, in general, are recognized as versatile synthetic intermediates. mdpi.com However, dedicated studies detailing the synthesis, reactivity, and biological profile of this compound are not extensively reported in publicly available literature. The existing research provides a strong foundation by analogy, focusing on the synthesis of functionalized pyrimidines from propargylic alcohols and the diverse applications of the pyrimidine scaffold. nih.gov The compound is recognized as a building block, but comprehensive studies on its specific biological activities or applications are yet to be published.

Emerging Synthetic Challenges and Opportunities in Propargyl Pyrimidine Chemistry

The synthesis of propargyl pyrimidines, including this compound, presents both challenges and opportunities for chemical innovation. A primary challenge lies in the nucleophilic substitution on aryl-propargyl alcohols, where the hydroxyl group is a poor leaving group, often leading to undesirable side products or polymerization. mdpi.com Overcoming this requires the development of milder and more selective activation methods.

Opportunities are emerging in the form of novel catalytic systems. For instance, gold and copper-catalyzed reactions have shown promise in the synthesis of pyrimidines from propargylic alcohols and amidines through tandem propargylation-cyclization-oxidation reactions. mdpi.comresearchgate.net These methods offer efficient routes to functionalized pyrimidines. Furthermore, the development of one-pot, multi-component reactions provides a streamlined and atom-economical approach to complex pyrimidine derivatives. mdpi.com The use of ultrasound and phase-transfer catalysis in N-propargylation reactions also represents a significant advancement, often leading to higher yields and shorter reaction times. mdpi.comnih.gov

Future developments will likely focus on stereoselective synthesis to produce chiral propargyl pyrimidines, which could have important implications for their biological activity. The exploration of greener reaction conditions, such as the use of aqueous media or solvent-free reactions, also presents a significant opportunity. mdpi.com

Untapped Reactivity Pathways for Further Investigation of this compound

The bifunctional nature of this compound, possessing both a nucleophilic alcohol and an electrophilic/nucleophilic alkyne, opens up numerous avenues for chemical transformations that remain largely unexplored for this specific molecule.

The propargyl alcohol moiety is ripe for a variety of reactions. Beyond simple oxidation to the corresponding ketone or aldehyde, the Meyer-Schuster rearrangement could be employed to synthesize α,β-unsaturated carbonyl compounds, which are valuable Michael acceptors in drug design. nih.gov Electrophilic halogenation of the alkyne could lead to the formation of α-haloenones or β-haloenones, versatile intermediates for further functionalization. nih.gov

The terminal alkyne presents a gateway to a host of powerful coupling and cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be used to link the pyrimidine scaffold to a wide range of other molecules, creating novel conjugates with potentially enhanced biological properties. researchgate.net Sonogashira coupling offers a direct method to form carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents at the terminus of the propargyl group. Additionally, the alkyne can participate in various metal-catalyzed cyclization reactions to form new heterocyclic systems fused to the pyrimidine ring.

The pyrimidine ring itself, particularly with the activating influence of the propargyl group, could undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse substituents at various positions on the ring. nih.gov

Potential for Rational Design of New Chemical Entities Based on the Pyrimidine-Propargyl Alcohol Scaffold

The pyrimidine-propargyl alcohol scaffold is a promising platform for the rational design of new chemical entities with tailored biological activities. The pyrimidine ring is a well-established pharmacophore that can mimic the hydrogen bonding patterns of nucleobases in DNA and RNA, making it an excellent starting point for designing enzyme inhibitors and receptor modulators. jacsdirectory.comresearchgate.net The propargyl group adds a unique three-dimensional vector and a reactive handle for further chemical modification.

This scaffold can be systematically modified to explore structure-activity relationships (SAR). For instance, the alcohol group can be converted into ethers, esters, or amines to modulate solubility, lipophilicity, and target engagement. The alkyne can be used as a linchpin to attach other pharmacophores or to create more complex molecular architectures through the reactions mentioned previously.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。